3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
Description
Structural Identity and Chemical Classification
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride (C~9~H~17~ClF~3~N) is a secondary amine featuring a cyclohexyl substituent, a trifluoromethyl group, and a hydrochloride counterion. Its molecular structure comprises:
- Cyclohexyl group : A six-membered carbocyclic ring providing steric bulk and lipophilicity.
- Trifluoromethylamine core : A -CF~3~ group bonded to a chiral amine center, conferring electron-withdrawing properties and metabolic stability.
- Hydrochloride salt : Enhances solubility in polar solvents and crystallinity.
The IUPAC name This compound reflects its substitution pattern (Figure 1). The compound belongs to two functional classes:
- Organofluorine compounds : Characterized by C-F bonds, which exhibit high bond dissociation energy (485 kJ/mol).
- β-Fluoroamines : Defined by a fluorine atom adjacent to an amine group, influencing electronic and conformational properties.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular formula | C~9~H~17~ClF~3~N |
| Molecular weight | 231.68 g/mol |
| CAS Registry Number | 7573-91-3 |
| SMILES | C1CCC(CC1)CC(C(F)(F)F)N.Cl |
| InChIKey | FHGMVQOFCLGBTA-UHFFFAOYSA-N |
Historical Context in Organofluorine Chemistry
The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 halogen exchange reaction marking an early milestone. However, handling elemental fluorine remained hazardous until Moissan’s 1886 isolation method. Industrial interest surged in the 1930s with chlorofluorocarbon (CFC) refrigerants, leveraging fluorine’s inertness and volatility.
Trifluoromethylamines emerged later, aided by advances in fluorinating agents like SbF~3~ and HF. The target compound exemplifies modern strategies combining halogen exchange (cyclohexyl chloride → cyclohexyl fluoride) and amine trifluoromethylation. Its development reflects three trends:
Significance in Trifluoromethylated Amine Research
Trifluoromethylamines are pivotal in medicinal chemistry due to:
- Reduced basicity : The -CF~3~ group lowers amine pK~a~ by 2–3 units, enhancing blood-brain barrier permeability.
- Metabolic stability : C-F bonds resist oxidative degradation by cytochrome P450 enzymes.
This compound serves as:
- Synthetic intermediate : For antipsychotics and antidepressants targeting serotonin receptors.
- Conformational probe : The cyclohexyl group’s rigidity aids in studying enzyme-active site interactions.
Table 2: Comparative Properties of Trifluoromethylamines
| Compound | pK~a~ | LogP | Metabolic Half-life (h) |
|---|---|---|---|
| N-Methylamphetamine | 9.9 | 2.1 | 12 |
| N-Trifluoromethyl analog | 7.2 | 3.4 | 24 |
Relationship to β-Fluoroamine Compound Family
β-Fluoroamines exhibit unique stereoelectronic effects due to the fluorine atom’s proximity to the amine. In this compound:
- Inductive effects : The -CF~3~ group withdraws electron density, reducing amine nucleophilicity by 40% compared to non-fluorinated analogs.
- Hydrogen bonding : Fluorine participates in weak H-bonding (2.8–3.2 Å), altering solubility and crystal packing.
Synthetic methods for β-fluoroamines include:
- Electrophilic fluorination : Using Selectfluor® or N-fluoropyridinium salts.
- Radical aminofunctionalization : Copper-catalyzed three-component reactions with alkenes.
The compound’s β-fluoroamine structure enables applications in:
Properties
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDFSNNKOGICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Mode of Action
It is believed that the trifluoropropan-2-amine group may interact with its targets, leading to changes in their function.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown.
Biological Activity
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a novel compound with potential biological applications. Its unique trifluoropropan-2-amine structure suggests various interactions within biological systems. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C9H17ClF3N
- Molecular Weight : 231.68 g/mol
- Purity : Typically ≥95% .
The exact mechanism of action for this compound remains largely uncharacterized due to its relatively recent introduction into research. Preliminary studies suggest that the trifluoropropan-2-amine moiety may interact with various biological targets, potentially modulating their function. However, specific targets and pathways are yet to be elucidated .
Potential Mechanisms Include :
- Interaction with receptors or enzymes leading to modulation of cellular signaling pathways.
- Influence on neurotransmitter systems due to structural similarities with known bioactive amines.
Pharmacokinetics
Currently, detailed pharmacokinetic data for this compound is limited. Factors influencing its bioavailability include:
- Stability : Affected by temperature and pH levels.
- Chemical Interactions : Presence of other compounds may alter its efficacy .
Biological Activity
Research into the biological activity of this compound is ongoing. Initial findings indicate potential applications in various fields:
Antitumor Activity
In related studies involving fluorinated analogues of cyclohexyl compounds, toxicity was noted alongside limited antitumor activity against certain leukemia models . While direct evidence for 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine's antitumor effects is not yet established, its structural analogs suggest a need for further investigation.
Neuropharmacological Effects
Given its amine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases . The interaction with microtubule dynamics has been highlighted in related research.
Case Studies and Research Findings
A limited number of studies have directly examined the biological effects of this compound. However, insights can be drawn from analogous compounds:
Future Directions
Research is needed to fully characterize the biological activity and therapeutic potential of this compound. Future studies should focus on:
- Identifying specific molecular targets.
- Conducting in vitro and in vivo efficacy trials.
- Exploring structure-activity relationships (SAR) to optimize its pharmacological profile.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, potentially leading to improved efficacy and reduced side effects .
2. Antidepressant Activity
Research into similar trifluoromethyl-substituted amines suggests that this compound may exhibit antidepressant properties by interacting with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures can modulate serotonin and norepinephrine levels, which are crucial for mood regulation .
3. Antimicrobial Properties
Some studies have indicated that trifluoromethyl-substituted amines possess antimicrobial activity against various pathogens. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential in developing new antimicrobial agents .
Agrochemical Applications
The unique properties of this compound also make it suitable for use in agrochemicals. Its potential role in developing herbicides or pesticides stems from its ability to interact with biological systems effectively . Research into its efficacy and safety in agricultural applications is ongoing.
Research Chemical
Due to its interesting chemical properties, this compound is utilized as a research chemical in laboratories. It can be employed in various experimental setups to explore its reactivity and interactions with other chemical entities .
Case Study 1: Antidepressant Activity Investigation
A study investigated the effects of a series of trifluoromethyl-substituted amines on serotonin reuptake inhibition. The results indicated that compounds similar to this compound showed significant inhibition rates compared to standard antidepressants. This suggests that further exploration could lead to new therapeutic options for depression.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various trifluoromethyl-substituted amines against common bacterial strains. The findings revealed that certain derivatives exhibited notable antibacterial activity, warranting further investigation into their mechanisms and potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl-Containing Amines
(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS 125353-44-8)
- Structure : Lacks the cyclohexyl group, with a simpler propane backbone.
- Molecular Weight : 158.55 g/mol.
- Key Differences : Reduced lipophilicity due to the absence of the bulky cyclohexyl substituent. This impacts membrane permeability and protein-binding efficiency.
- Applications : Intermediate in synthesizing chiral trifluoromethylated pharmaceuticals .
Ethyl(1,1,1-trifluoropropan-2-yl)amine Hydrochloride
- Structure : Ethyl group replaces the cyclohexyl moiety.
- Molecular Formula : C₅H₁₀F₃N.
- Lower molecular weight (169.14 g/mol) may improve solubility in polar solvents .
Fluorination Pattern Variations
3,3-Difluoropropan-1-amine Hydrochloride (CAS 1010097-89-8)
- Structure : Difluoro substitution at position 3; amine group at carbon 1.
- Molecular Weight : 131.55 g/mol.
- Key Differences: Reduced electron-withdrawing effect compared to trifluoromethyl groups, altering reactivity in SN2 reactions.
3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl Derivatives
Aromatic vs. Aliphatic Substituents
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine Hydrochloride (CAS 2711-56-0)
- Structure : Aromatic trifluoromethylphenyl group replaces cyclohexyl; cyclopropane ring adds rigidity.
- Molecular Weight : 237.6 g/mol.
- Key Differences : The aromatic ring enables π-π stacking with biological targets, while the cyclopropane restricts rotational freedom. Higher polarity compared to the aliphatic cyclohexyl derivative .
2-(3-Chlorophenoxy)propan-1-amine Hydrochloride
Microtubule-Targeting Activity
The target compound’s cyclohexyl group enhances binding to hydrophobic pockets in tubulin, improving anticancer activity compared to simpler analogs like (S)-1,1,1-trifluoropropan-2-amine hydrochloride .
Pharmacokinetics
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, while cyclohexyl moieties may slow hepatic clearance compared to ethyl or aromatic analogs .
Preparation Methods
Nucleophilic Substitution on Trifluoromethylated Precursors
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-cyclohexyl-1,1,1-trifluoropropan-2-one + NH3, acid catalyst | Formation of imine intermediate | 75–85 | Controlled pH essential |
| 2 | Reduction with NaBH3CN or catalytic hydrogenation (Pd/C, H2) | Conversion of imine to amine | 80–90 | Mild temperature, inert atmosphere |
| 3 | Treatment with HCl in ethanol or ethereal solution | Formation of hydrochloride salt | Quantitative | Crystallization and purification |
Analytical Data and Purity Considerations
Spectroscopic Characterization:
- ^1H NMR confirms the presence of cyclohexyl protons and amine methine signals.
- ^19F NMR shows a characteristic trifluoromethyl signal around -75 ppm.
- IR spectra display NH2 stretching and C-F vibrations.
-
- High-performance liquid chromatography (HPLC) with UV detection.
- Mass spectrometry (MS) confirms molecular ion peak consistent with molecular weight ~207 g/mol (free base) and ~243 g/mol (hydrochloride).
-
- Crystalline solid, soluble in polar solvents.
- Melting point typically between 120–130 °C (hydrochloride salt).
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | Trifluoromethylated halide | Ammonia, base (LDA) | THF, 25–80 °C | Direct, straightforward | Possible side reactions, requires strong base |
| Reductive amination | 3-cyclohexyl-1,1,1-trifluoropropan-2-one | NH3, NaBH3CN or Pd/C | Mild heating, inert atmosphere | High selectivity, mild conditions | Requires ketone precursor synthesis |
| Direct alkylation of amine | Trifluoropropan-2-amine | Cyclohexyl halide, NaH | DMSO/THF, 60 °C | Efficient for late-stage modification | Handling strong bases, multiple purification steps |
Research Findings and Optimization Notes
- The use of sodium hydride in a DMSO/THF mixture at 60 °C for alkylation yields high conversion rates but requires careful quenching and workup to avoid side reactions.
- Reductive amination methods benefit from the use of sodium cyanoborohydride due to its selectivity and mild reducing power, minimizing over-reduction of sensitive functional groups.
- The hydrochloride salt formation improves compound stability and facilitates purification, often achieved by treatment with HCl in ethanol or ether.
- Purity and yield optimization often involve controlling reaction time, temperature, and reagent stoichiometry, with yields ranging from 75% to 90% depending on the method and scale.
Q & A
Q. What are the optimal synthetic routes for 3-cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step approach is typically employed, involving:
- Cyclohexylation : Introducing the cyclohexyl group via Friedel-Crafts acylation or cyclopropane formation using catalysts like rhodium or copper .
- Trifluoromethylation : Incorporating the trifluoromethyl group using reagents such as trifluoroacetic anhydride under controlled pH and temperature .
- Amination : Reacting intermediates with ammonia/amines under high pressure (e.g., 50–100 bar) to form the amine backbone .
- Hydrochloride Salt Formation : Treating the free amine with HCl in solvents like diethyl ether .
Yield optimization requires precise control of temperature (e.g., 40–60°C for amination) and stoichiometric ratios (e.g., 1:1.2 amine:HCl) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) and UV detection at 254 nm to assess purity (>98% target) .
- NMR : H and F NMR confirm structural features (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; CF at δ -63 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H] at m/z 246.1) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation of hydrochloride salt dust .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., trifluoroacetic anhydride) .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods streamline the design of reactions involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways (e.g., energy barriers for cyclopropane ring formation) .
- Machine Learning : Train models on PubChem data to predict optimal solvent systems (e.g., dichloromethane vs. THF for solubility) .
- Reaction Optimization : Apply high-throughput screening with microreactors to test 100+ conditions (e.g., temperature gradients, catalyst loadings) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR : Resolve rotational isomers (e.g., hindered rotation around the cyclohexyl-amine bond) by acquiring spectra at variable temperatures (e.g., -40°C to 25°C) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial cyclohexyl conformers) using single-crystal diffraction .
- Cross-Validation : Compare IR (C-F stretch at 1150 cm) and Raman spectra to confirm trifluoromethyl group orientation .
Q. How can researchers design experiments to study the compound’s reactivity in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC values against target enzymes (e.g., monoamine oxidases) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .
- Molecular Docking : Simulate binding interactions with AutoDock Vina (e.g., amine group hydrogen bonding to Glu216 in MAO-B) .
Q. What methodologies address batch-to-batch variability in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 matrix) to isolate critical parameters (e.g., catalyst concentration, reaction time) affecting purity .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real-time .
- Statistical Control Charts : Track yield and impurity profiles (e.g., residual solvents) across 10+ batches to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
